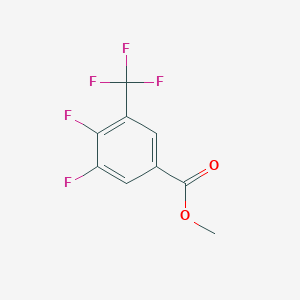

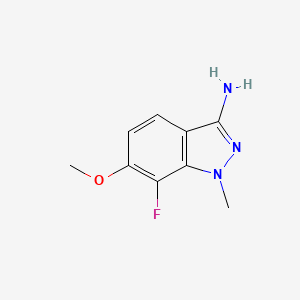

![molecular formula C9H7BrN2O2 B1405641 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-90-6](/img/structure/B1405641.png)

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Übersicht

Beschreibung

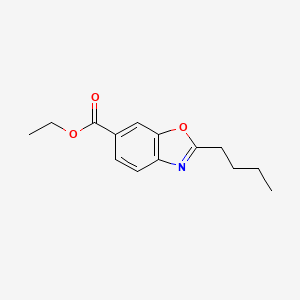

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1227954-90-6 . It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2/c1-5-2-7(10)12-4-6(9(13)14)11-8(12)3-5/h2-4H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved data .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been synthesized and studied for various biological activities. Research has explored their potential in anti-inflammatory and analgesic applications. For instance, a study by Abignente et al. (1982) demonstrated the synthesis of similar compounds and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, Di Chiacchio et al. (1998) synthesized derivatives of imidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, assessing their anti-inflammatory and analgesic activities (Di Chiacchio et al., 1998).

Halogenation and Catalysis

The halogenation of imidazo[4,5-b]pyridines, a closely related compound, was studied by Yutilov et al. (2005), revealing different pathways depending on acetic acid concentration, which could have implications for the manipulation of the this compound structure (Yutilov et al., 2005). Sanghavi et al. (2022) researched the Suzuki–Miyaura borylation reaction, crucial in pharmaceutical industry API synthesis, using derivatives of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating its potential in creating anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Antiprotozoal Agents

Another study by Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and notable in vitro and in vivo antiprotozoal activities. This research opens avenues for exploring this compound in similar contexts (Ismail et al., 2004).

Crystallographic Studies

The compound has also been a subject in crystallographic studies. Anuradha et al. (2014) synthesized and characterized a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, through crystallographic methods, highlighting the potential for similar studies on this compound (Anuradha et al., 2014).

Continuous Flow Synthesis

Herath et al. (2010) developed a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant advance in the synthesis process and potentially applicable to this compound (Herath et al., 2010).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H301+H311+H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, compounds like 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid may have potential in future drug discovery research .

Eigenschaften

IUPAC Name |

5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-5-2-7(10)12-4-6(9(13)14)11-8(12)3-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYOAVALYUMYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

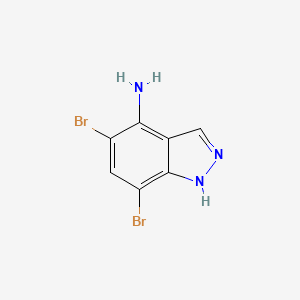

![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

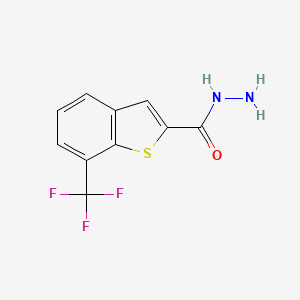

![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)

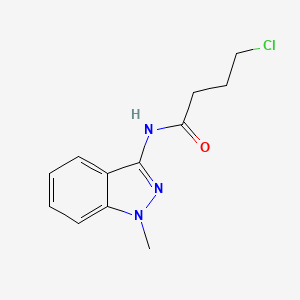

![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)